4-Phenyl-3,4-dihydrofuro[3,4-d]pyrimidine-2,5(1H,7H)-dione
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Overview
Description
4-Phenyl-3,4-dihydrofuro[3,4-d]pyrimidine-2,5(1H,7H)-dione is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry and pharmacology. This compound features a fused furo-pyrimidine ring system, which is known for its biological activity and potential therapeutic benefits.
Preparation Methods
The synthesis of 4-Phenyl-3,4-dihydrofuro[3,4-d]pyrimidine-2,5(1H,7H)-dione typically involves multi-step reactions. One common synthetic route includes the condensation of appropriate aldehydes with urea or thiourea, followed by cyclization reactions under acidic or basic conditions . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as the use of specific catalysts and controlled temperature and pressure settings .
Chemical Reactions Analysis
4-Phenyl-3,4-dihydrofuro[3,4-d]pyrimidine-2,5(1H,7H)-dione undergoes various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-Phenyl-3,4-dihydrofuro[3,4-d]pyrimidine-2,5(1H,7H)-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity . Additionally, it may interact with specific receptors, modulating signal transduction pathways and cellular responses .
Comparison with Similar Compounds
4-Phenyl-3,4-dihydrofuro[3,4-d]pyrimidine-2,5(1H,7H)-dione can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer properties and enzyme inhibition.
Pyrido[2,3-d]pyrimidin-5-one: Exhibits antimicrobial and anti-inflammatory activities.
4-Aminopyrrolo[2,3-d]pyrimidine: Studied for its antitubercular activity.
The uniqueness of this compound lies in its specific structural features and the diverse range of biological activities it exhibits, making it a valuable compound for further research and development.
Properties
CAS No. |
14743-95-4 |
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Molecular Formula |
C12H10N2O3 |
Molecular Weight |
230.22 g/mol |
IUPAC Name |
4-phenyl-1,3,4,7-tetrahydrofuro[3,4-d]pyrimidine-2,5-dione |
InChI |
InChI=1S/C12H10N2O3/c15-11-9-8(6-17-11)13-12(16)14-10(9)7-4-2-1-3-5-7/h1-5,10H,6H2,(H2,13,14,16) |
InChI Key |
UXUKJXSIKFQAFB-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C(NC(=O)N2)C3=CC=CC=C3)C(=O)O1 |
Origin of Product |
United States |
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